Cetirizine Amide

Descripción general

Descripción

Cetirizine is a selective Histamine-1 antagonist drug used in allergic rhinitis and chronic urticaria . It is an orally active second-generation histamine H1 antagonist proven effective in the treatment of various allergic symptoms, such as sneezing, coughing, nasal congestion, hives, and other symptoms .

Synthesis Analysis

Cetirizine can be prepared by preparative HPLC separation of cetirizine amide . The amide has an α value of 2.76 (USP resolution of 8.54) using a Chiralpak AD column, and 0.5 wt % of the amide (based on packing material) can be injected per run .

Molecular Structure Analysis

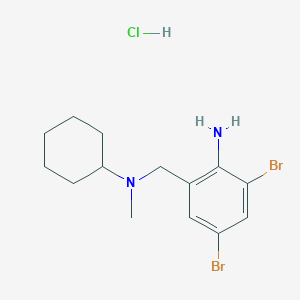

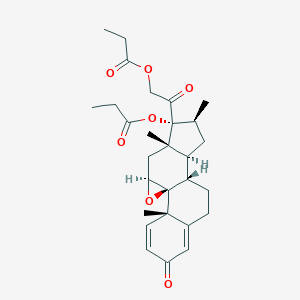

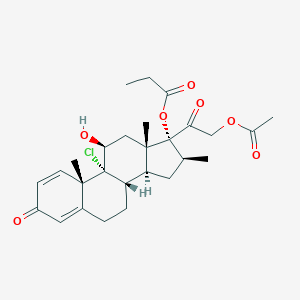

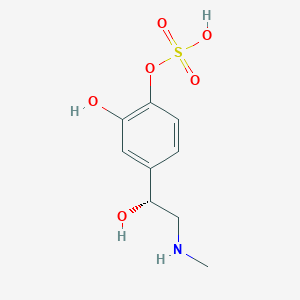

Cetirizine is a member of the class of piperazines that is piperazine in which the hydrogens attached to nitrogen are replaced by a (4-chlorophenyl) (phenyl)methyl and a 2- (carboxymethoxy)ethyl group respectively .

Chemical Reactions Analysis

Cetirizine is partly metabolized by oxidation, O-dealkylation to a metabolite with negligible antihistaminic activity .

Physical And Chemical Properties Analysis

Amides generally have high boiling points and melting points. These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding .

Aplicaciones Científicas De Investigación

Cetirizine Amide: A Comprehensive Analysis of Scientific Research Applications: Cetirizine, commonly known as an H1-receptor antagonist, has various applications in scientific research and clinical practice. While specific information on “Cetirizine Amide” is limited, we can infer potential applications based on the properties and uses of cetirizine. Below are detailed sections focusing on unique applications:

Infusion-Associated Reactions

Research suggests that cetirizine may be promising in mitigating infusion-associated reactions, which are adverse effects that occur during or after the administration of a drug intravenously .

Androgenetic Alopecia Treatment

Some studies have indicated that cetirizine can be more effective than a placebo in treating androgenetic alopecia, a common form of hair loss .

Pediatric Allergic Diseases

Cetirizine has been investigated for its efficacy, acceptability, and safety in treating pediatric allergic diseases, providing evidence-based assertions for its use in children .

Mecanismo De Acción

Target of Action

Cetirizine Amide, like its parent compound Cetirizine, is a selective antagonist of the Histamine-1 (H1) receptor . This receptor plays a crucial role in mediating allergic reactions. The H1 receptor is primarily found in smooth muscle, endothelial cells, and central nervous system tissue, and is responsible for causing symptoms of allergic reactions .

Mode of Action

Cetirizine Amide achieves its main effects through the selective inhibition of peripheral H1 receptors . By blocking these receptors, it prevents histamine, a compound that is released by cells in response to allergic and inflammatory reactions, from binding and triggering allergic symptoms .

Biochemical Pathways

It is known that the drug’s action on h1 receptors can inhibit the recruitment of eosinophils, release leukotriene b4, and decrease the expression of the vascular cell adhesion molecule (vcam-1), thus exerting a powerful anti-inflammatory effect .

Pharmacokinetics

Cetirizine is rapidly absorbed with peak concentrations occurring approximately 1.4 hours after a 5 mg dose, and 0.8 hours after a 10 mg dose . The serum-elimination half-life of cetirizine is around 7 hours . More than 90% of the circulating drug is bound to human serum albumin , which acts as an inactive reservoir. The drug is only slightly metabolized in the liver and then eliminated by renal excretion .

Result of Action

The molecular and cellular effects of Cetirizine Amide’s action are primarily the reduction of allergic symptoms. By blocking the H1 receptor, it prevents histamine from triggering allergic reactions, thereby reducing symptoms such as sneezing, coughing, nasal congestion, and hives . It also has anti-inflammatory effects, which can further alleviate symptoms of allergic reactions .

Action Environment

The efficacy and stability of Cetirizine Amide can be influenced by various environmental factors. For instance, the drug’s absorption and effectiveness can be affected by the pH of the gastrointestinal tract. Additionally, certain environmental allergens can trigger the release of histamine, thereby increasing the demand for H1 receptor antagonists like Cetirizine Amide .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3O2/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)25-12-10-24(11-13-25)14-15-27-16-20(23)26/h1-9,21H,10-16H2,(H2,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJDQBJDVOYDLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCC(=O)N)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861492 | |

| Record name | 2-(2-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cetirizine Amide | |

CAS RN |

163837-43-2, 83881-37-2 | |

| Record name | (+)-2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163837-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetirizine amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide,2-[2-[4-[(R,S)-(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETIRIZINE AMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC71952W5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is the separation of cetirizine amide enantiomers important for synthesizing cetirizine dihydrochloride?

A1: Cetirizine, the active form of the drug, exists as a pair of enantiomers. [] While both enantiomers might possess some level of activity, often, one enantiomer exhibits superior pharmacological properties or a better safety profile. The research paper highlights a method for producing enantiomerically pure cetirizine dihydrochloride, suggesting that this specific enantiomer is the desired form for pharmaceutical use. Separating cetirizine amide enantiomers using chiral HPLC is a crucial step in ensuring the final drug product consists of the single, desired enantiomer, leading to a more effective and potentially safer medication. []

Q2: What makes Chiralpak AD column suitable for separating cetirizine amide enantiomers?

A2: The research states that cetirizine amide exhibits an α value of 2.76 and a USP resolution of 8.54 on a Chiralpak AD column. [] This indicates a significant separation between the two enantiomers when using this specific chiral stationary phase. Chiralpak AD columns are known for their ability to separate a wide range of chiral compounds, likely due to the specific chiral selector immobilized on the column. This selector interacts differently with each enantiomer of cetirizine amide, allowing for their effective separation during the chromatographic process. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.